5(6)-Carboxynaphthofluorescein N-Succinimidyl ester 5(6)-Carboxynaphthofluorescein N-Succinimidyl ester
Brand Name: Vulcanchem
CAS No.: 150347-58-3
VCID: VC21146409
InChI: InChI=1S/C33H19NO9/c35-19-4-9-21-16(13-19)1-7-24-29(25-8-2-17-14-20(36)5-10-22(17)31(25)42-30(21)24)23-6-3-18(15-26(23)32(39)40)33(41)43-34-27(37)11-12-28(34)38/h1-10,13-15,35H,11-12H2,(H,39,40)
SMILES: C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC5=CC(=O)C=CC5=C4OC6=C3C=CC7=C6C=CC(=C7)O)C(=O)O
Molecular Formula: C33H19NO9
Molecular Weight: 573.5 g/mol

5(6)-Carboxynaphthofluorescein N-Succinimidyl ester

CAS No.: 150347-58-3

Cat. No.: VC21146409

Molecular Formula: C33H19NO9

Molecular Weight: 573.5 g/mol

* For research use only. Not for human or veterinary use.

5(6)-Carboxynaphthofluorescein N-Succinimidyl ester - 150347-58-3

Specification

CAS No. 150347-58-3
Molecular Formula C33H19NO9
Molecular Weight 573.5 g/mol
IUPAC Name 5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid
Standard InChI InChI=1S/C33H19NO9/c35-19-4-9-21-16(13-19)1-7-24-29(25-8-2-17-14-20(36)5-10-22(17)31(25)42-30(21)24)23-6-3-18(15-26(23)32(39)40)33(41)43-34-27(37)11-12-28(34)38/h1-10,13-15,35H,11-12H2,(H,39,40)
Standard InChI Key PIRMFVCZCOSFPX-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC5=CC(=O)C=CC5=C4OC6=C3C=CC7=C6C=CC(=C7)O)C(=O)O
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC5=CC(=O)C=CC5=C4OC6=C3C=CC7=C6C=CC(=C7)O)C(=O)O

Introduction

Molecular Structure and Chemical Properties

Structural Characteristics

5(6)-Carboxynaphthofluorescein N-Succinimidyl ester features a complex molecular structure characterized by a naphthalene core with carboxylic acid groups at the 5 and 6 positions, which are essential for its fluorescent properties. The presence of the N-succinimidyl ester group significantly enhances its reactivity towards primary amines, making it valuable for bioconjugation applications. This structural arrangement contributes to the compound's unique spectral characteristics and reactivity profile.

The compound possesses a molecular formula of C33H19NO9 and a molecular weight of 573.5 g/mol. Its IUPAC name is 5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid. The structure includes multiple aromatic rings that contribute to its fluorescent properties and chemical stability.

Physical and Chemical Properties

The compound's physical and chemical properties are summarized in the following table:

PropertyValue
CAS Number150347-58-3
Molecular FormulaC33H19NO9
Molecular Weight573.5 g/mol
Standard InChIKeyPIRMFVCZCOSFPX-UHFFFAOYSA-N
AppearanceTypically a solid powder
SolubilityGood solubility in organic solvents (e.g., DMSO)
Excitation/EmissionSimilar to parent compound (~593/668 nm)

The N-succinimidyl ester group present in the molecule is highly reactive toward primary amines, which facilitates covalent binding to proteins and other biomolecules. This reactivity is a key feature that distinguishes it from the parent compound 5(6)-carboxynaphthofluorescein.

Synthesis Methods

General Synthetic Approach

The synthesis of 5(6)-Carboxynaphthofluorescein N-Succinimidyl ester typically involves multiple steps, beginning with the acetylation of fluorescein derivatives. The process generally follows established protocols for the synthesis of reactive succinimidyl esters of carboxylic acid-containing fluorophores. The multi-step process can achieve yields exceeding 95%, demonstrating the efficiency of modern synthetic approaches for producing this high-purity compound.

Activation Chemistry

The conversion of 5(6)-carboxynaphthofluorescein to its N-succinimidyl ester derivative involves activation of the carboxylic acid group. This can be accomplished using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), similar to the procedure described for carboxyfluorescein conjugation . The general reaction pathway involves:

  • Activation of the carboxylic acid group with EDC

  • Formation of the NHS ester intermediate

  • Isolation and purification of the resulting N-succinimidyl ester derivative

This activation chemistry is critical for enabling the compound's use in bioconjugation applications, as it creates a good leaving group that facilitates nucleophilic attack by primary amines in proteins and other biomolecules.

Applications in Research and Biological Sciences

Bioconjugation Applications

5(6)-Carboxynaphthofluorescein N-Succinimidyl ester is particularly valuable for protein labeling applications due to its reactive N-succinimidyl ester group. The compound can be conjugated to proteins such as bovine serum albumin (BSA) to create fluorescent conjugates for various applications . These protein conjugates can be further immobilized using techniques such as glutaraldehyde cross-linking or entrapment in sol-gel matrices for the development of optical sensors .

The conjugation protocol typically involves dissolving the activated dye in an appropriate solvent and slowly adding it to a protein solution under controlled pH conditions (typically around pH 8.3) to facilitate the reaction between the N-succinimidyl ester and primary amines in the protein . After a defined incubation period, the reaction is terminated with hydroxylamine, and the conjugate is purified through dialysis or other appropriate methods.

Optical pH Sensing

One of the most significant applications of 5(6)-Carboxynaphthofluorescein and its derivatives is in optical pH sensing. The parent compound, 5(6)-Carboxynaphthofluorescein, shows good sensitivity in alkaline pH ranges, making it suitable for developing sensors for environments with pH values between 6.6 and 8.6 . When conjugated to proteins and immobilized, these compounds can form the basis of optical sensor layers that display rapid response to pH changes .

The pH sensitivity stems from the ionizable groups in the molecule that change their protonation state with varying pH, leading to alterations in the compound's spectral properties. This characteristic makes 5(6)-Carboxynaphthofluorescein N-Succinimidyl ester particularly valuable for applications requiring pH monitoring in bioprocessing, clinical diagnostics, and environmental analysis .

Other Research Applications

Beyond pH sensing, 5(6)-Carboxynaphthofluorescein N-Succinimidyl ester has found applications in various research areas:

  • Cellular imaging and microscopy

  • Development of fluorescent probes for biological targets

  • Fluorescence-based assays and diagnostics

  • Protein and nucleic acid labeling for detection and quantification

These applications leverage the compound's ability to generate strong fluorescent signals upon binding to target molecules, providing researchers with valuable tools for visualizing and quantifying biological processes.

Spectral Characteristics and pH Sensitivity

Fluorescence Properties

5(6)-Carboxynaphthofluorescein, the parent compound of the N-succinimidyl ester derivative, exhibits distinct spectral characteristics that make it valuable for various applications. It has an emission wavelength of 668 nm and an excitation wavelength of 593 nm . These longer wavelengths, compared to fluorescein derivatives, offer advantages for biological applications by reducing background autofluorescence and improving signal-to-noise ratios.

The N-succinimidyl ester derivative maintains similar spectral properties, though the exact values may vary slightly due to the structural modifications. When conjugated to proteins such as BSA, the spectral properties can be further modified, with some reduction in fluorescence quantum yield typically observed following protein conjugation .

pH Dependence

5(6)-Carboxynaphthofluorescein has a pKa value of approximately 7.6, making it particularly sensitive in the pH range of 6.6 to 8.6 . This pH range encompasses many physiologically relevant conditions, enhancing the compound's utility for biological applications. The fluorescence intensity of the compound increases significantly with increasing pH, reflecting the deprotonation of the phenolic hydroxyl groups in the molecule.

This pH-dependent behavior is retained in the N-succinimidyl ester derivative and in protein conjugates, allowing for the development of responsive optical sensors. For instance, sensor layers based on immobilized conjugates of the related compound 5(6)-carboxyfluorescein with BSA have demonstrated rapid response over the pH range 4.0-9.0 , and similar performance would be expected for 5(6)-carboxynaphthofluorescein-based systems with a shifted optimal pH range.

Comparison with Related Compounds

Relation to Carboxyfluorescein Derivatives

5(6)-Carboxynaphthofluorescein N-Succinimidyl ester shares structural similarities with carboxyfluorescein derivatives but offers distinct spectral properties due to its extended conjugated system. While 5(6)-carboxyfluorescein exhibits good sensitivity in more acidic pH ranges, 5(6)-carboxynaphthofluorescein provides enhanced sensitivity in alkaline conditions . This complementary behavior allows researchers to select the most appropriate fluorophore based on the pH range of interest.

The N-succinimidyl ester derivatives of both compounds serve similar functions in bioconjugation applications, but the different spectral properties offer researchers options for multiplexed detection or applications requiring specific wavelength ranges. Carboxyfluorescein typically has shorter excitation and emission wavelengths compared to carboxynaphthofluorescein, resulting in different optical properties when used in sensor applications .

Dye-to-Protein Ratios in Conjugates

When conjugating fluorescent dyes like 5(6)-Carboxynaphthofluorescein N-Succinimidyl ester to proteins, the dye-to-protein ratio significantly impacts the performance of the resulting conjugate. Studies with the related compound carboxynaphthofluorescein (CNF) have shown that fluorescence intensity can decrease with increasing dye-to-protein ratios beyond an optimal point, which can be attributed to self-quenching effects . This phenomenon has been observed for fluorescent dyes bound to proteins like human serum albumin and is an important consideration when optimizing conjugation protocols.

For optimal performance in sensing applications, the conjugation procedure must be carefully controlled to achieve the desired dye-to-protein ratio. This typically involves adjusting the relative amounts of activated dye and protein in the reaction mixture and monitoring the resulting conjugate's spectral properties .

Research Findings and Future Directions

Future Research Directions

Several promising research directions for 5(6)-Carboxynaphthofluorescein N-Succinimidyl ester include:

  • Development of new immobilization methods to improve sensor stability and performance

  • Exploration of applications in intracellular pH measurement and imaging

  • Investigation of multiplexed sensing approaches combining different fluorophores

  • Optimization of conjugation procedures for specific target molecules

  • Incorporation into advanced materials for smart sensing applications

As techniques in fluorescence microscopy and sensing continue to advance, the demand for specialized fluorophores like 5(6)-Carboxynaphthofluorescein N-Succinimidyl ester is likely to grow, driving further research and development in this area.

5(6)-Carboxynaphthofluorescein N-Succinimidyl ester represents an important tool in the arsenal of fluorescent probes available to researchers. Its combination of distinctive spectral properties, pH sensitivity in the alkaline range, and reactive N-succinimidyl ester group makes it particularly valuable for bioconjugation applications and the development of optical sensors. The compound's longer excitation and emission wavelengths, compared to fluorescein derivatives, offer advantages for biological applications by reducing background interference.

While the synthesis and application of this compound involve several technical considerations, including optimization of conjugation procedures and immobilization methods, the resulting fluorescent conjugates provide valuable capabilities for pH sensing and other applications. Ongoing research continues to expand our understanding of this compound's properties and potential applications, promising new advances in fields ranging from biomedical research to environmental monitoring.

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